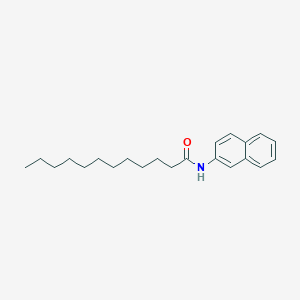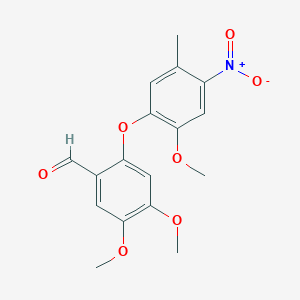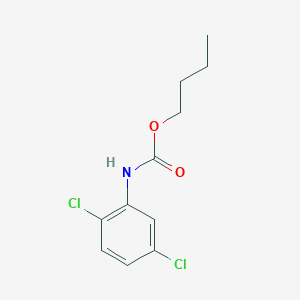
1-(4-Cyanophenyl)-3-(4-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Cyanophenyl)-3-(4-methoxyphenyl)urea is an organic compound with the molecular formula C15H13N3O2 It is characterized by the presence of a cyanophenyl group and a methoxyphenyl group attached to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanophenyl)-3-(4-methoxyphenyl)urea typically involves the reaction of 4-cyanophenyl isocyanate with 4-methoxyaniline. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions: 1-(4-Cyanophenyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-(4-Cyanophenyl)-3-(4-hydroxyphenyl)urea.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group, resulting in 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I) in the presence of a base.
Major Products:
Oxidation: 1-(4-Cyanophenyl)-3-(4-hydroxyphenyl)urea.
Reduction: 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 1-(4-Cyanophenyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
- 1-(4-Cyanophenyl)-3-(4-hydroxyphenyl)urea
- 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea
- 1-(4-Cyanophenyl)-3-(4-chlorophenyl)urea
Comparison: 1-(4-Cyanophenyl)-3-(4-methoxyphenyl)urea is unique due to the presence of both a cyanophenyl and a methoxyphenyl group, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and bioactivity profiles, making it suitable for specific applications .
属性
CAS 编号 |
107676-56-2 |
|---|---|
分子式 |
C15H13N3O2 |
分子量 |
267.28 g/mol |
IUPAC 名称 |
1-(4-cyanophenyl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C15H13N3O2/c1-20-14-8-6-13(7-9-14)18-15(19)17-12-4-2-11(10-16)3-5-12/h2-9H,1H3,(H2,17,18,19) |
InChI 键 |
KUUOBHWNEYRZBM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N,N'-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea](/img/structure/B11949273.png)




![1-(4-Chlorophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11949305.png)





![N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11949354.png)
